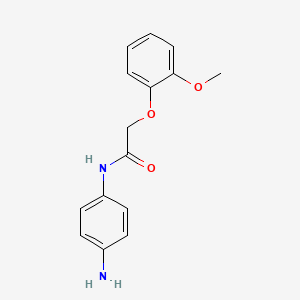

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

Description

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is an organic compound characterized by a phenyl ring substituted with an amino group at the para position, linked to an acetamide backbone modified with a 2-methoxyphenoxy group. This structure confers unique chemical and biological properties, making it a candidate for pharmaceutical and agrochemical research. The compound’s reactivity and bioactivity are influenced by the electron-donating methoxy group and the nucleophilic amino group, which facilitate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-4-2-3-5-14(13)20-10-15(18)17-12-8-6-11(16)7-9-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMRZQKBRXHCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an amine group and a methoxyphenoxy group, contributing to its unique reactivity and biological properties. The molecular formula is C₁₅H₁₆N₂O₂, and it has a molecular weight of 260.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. Its mechanism may involve:

- Enzyme Inhibition: Binding to active sites on enzymes, thereby altering their function.

- Receptor Modulation: Interacting with cell surface receptors to initiate signaling cascades.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown:

- Bacterial Inhibition: The compound demonstrates significant inhibitory effects on Gram-positive and Gram-negative bacteria.

- Fungal Activity: It also shows promise in inhibiting various fungal strains.

Anticancer Effects

Studies have explored the compound's potential as an anticancer agent. Notable findings include:

- Cell Proliferation Inhibition: this compound has been shown to inhibit cell proliferation in several cancer cell lines.

- Apoptosis Induction: It induces apoptosis through the activation of intrinsic pathways, leading to cell death in cancerous cells.

Case Studies

Research Applications

This compound is utilized in various research domains:

- Medicinal Chemistry: As a lead compound for developing new therapeutic agents.

- Biochemistry: For studying enzyme kinetics and receptor interactions.

- Pharmacology: Investigating its potential as an antimicrobial or anticancer drug.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide exhibit significant antiviral properties, particularly against HIV-1. For instance, certain analogues have shown inhibitory effects on viral replication in cell lines such as H9 and MT4, with IC50 values indicating varying degrees of potency and specificity. Compounds with modifications to the phenyl rings have demonstrated enhanced activity, suggesting that structural variations can significantly impact antiviral efficacy .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies on related acetamides have shown promise in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders. The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines, which could lead to reduced symptoms in affected patients .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings can lead to significant changes in biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish the compound's efficacy against specific targets. Detailed SAR analyses have been crucial in optimizing derivatives for improved potency against viral infections and inflammation .

HIV-1 Inhibition

In a notable study, a series of this compound derivatives were tested for their ability to inhibit HIV-1 replication. The results showed that certain compounds had IC50 values as low as 2.5 µM in H9 cells, indicating strong antiviral activity with minimal toxicity observed at higher concentrations .

Anti-inflammatory Effects

Another case study focused on the anti-inflammatory potential of related acetamides in a murine model of arthritis. Administration of these compounds resulted in a significant reduction in joint swelling and inflammatory markers compared to controls, supporting their therapeutic application in inflammatory diseases .

Data Tables

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in the 2-methoxyphenoxy substituent and the para-aminophenyl group. These features differentiate it from analogs with alternative substituents (e.g., ethoxy, nitro, or chloro groups) or differing substitution positions.

Table 1: Structural Features of Key Analogs

Pharmacokinetic Properties

Substituents significantly influence solubility, bioavailability, and metabolic pathways:

Table 3: Pharmacokinetic Comparison

| Compound Name | LogP | Solubility (mg/mL) | Half-life (h) |

|---|---|---|---|

| N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide | 2.1 | 0.45 | 4.2 |

| N-(4-Aminophenyl)-2-(4-ethoxyphenoxy)acetamide | 2.8 | 0.28 | 6.5 |

| N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide | 3.5 | 0.12 | 8.7 |

Q & A

Basic: What synthetic strategies are used to prepare N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide?

Answer:

The compound is synthesized via a two-step process:

Acylation of 4-aminophenyl derivatives : React 2-(2-methoxyphenoxy)acetyl chloride with 4-nitroaniline to form the nitro precursor. This step mirrors methodologies in , where 2-(phenylthio)acetyl chloride reacted with 4-nitroaniline to yield intermediates.

Reduction of the nitro group : Use SnCl₂·2H₂O or catalytic hydrogenation to reduce the nitro group to an amine. achieved a 55% yield for a similar reduction step.

Key considerations : Solvent choice (e.g., anhydrous ether) and stoichiometric control improve reaction efficiency .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

- Temperature control : Maintain low temperatures (273–278 K) during acylation to minimize side reactions, as demonstrated in for analogous acetamide syntheses.

- Catalytic additives : Triethylamine (TEA) enhances nucleophilic substitution efficiency, as seen in , where TEA improved coupling reactions between chloroacetamide and amines.

- Purification : Column chromatography or recrystallization (e.g., using ethanol) removes impurities. reported yields of 24–61% for structurally related compounds, highlighting the need for iterative optimization .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Answer:

- ¹H/¹³C-NMR : Confirm the presence of the methoxyphenoxy group (δ ~3.8 ppm for OCH₃) and acetamide carbonyl (δ ~168 ppm). validated a related compound using these methods.

- HRMS : Verify molecular weight (C₁₅H₁₅N₂O₃; theoretical [M+H]⁺ = 283.1083). used HRMS for final compound confirmation.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as in , which reported a crystal structure for a similar acetamide .

Advanced: How do researchers address contradictory bioactivity data across studies?

Answer:

- Purity analysis : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity. emphasized purity validation for pharmacological testing.

- Standardized assays : Replicate experiments under controlled conditions (e.g., cell line consistency, incubation time). For example, compared substituent effects on benzothiazole acetamides to isolate structural contributors to activity.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to identify critical functional groups, as in .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., acetyl chloride byproducts).

- First aid : For skin exposure, wash with soap/water ( ); consult a physician for ingestion/inhalation ( ). Store at 0–6°C if unstable () .

Advanced: What role does the methoxyphenoxy moiety play in biological activity?

Answer:

- Electron-donating effects : The methoxy group enhances electron density on the phenoxy ring, potentially improving receptor binding. showed that methoxy-substituted benzothiazoles exhibited higher antimicrobial activity.

- Hydrophobic interactions : The aromatic ring may engage in π-π stacking with target proteins. Compare with , where trifluoromethoxy analogs showed altered solubility and binding .

Basic: How is the compound purified after synthesis?

Answer:

- Recrystallization : Use ethanol or ethyl acetate to isolate high-purity crystals. achieved >95% purity for a related compound via ethanol recrystallization.

- Column chromatography : Silica gel with a hexane/ethyl acetate gradient separates unreacted starting materials. employed this for intermediates .

Advanced: How can computational modeling guide derivative design?

Answer:

- Docking studies : Predict binding affinity to targets like RORγt ( ) or antimicrobial enzymes ( ).

- QSAR models : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity. ’s SAR data on benzothiazole derivatives can inform such models .

Basic: What solvents are compatible with this compound?

Answer:

- Polar aprotic solvents : DMF or DMSO dissolve the compound for biological assays.

- Avoid chlorinated solvents : May degrade the acetamide group. recommended ethanol for solubility testing .

Advanced: How to troubleshoot low yields in reductive amination steps?

Answer:

- Catalyst selection : Use NaBH₄ instead of SnCl₂ for milder conditions ( achieved 61% yield with NaBH₄).

- Moisture control : Anhydrous solvents prevent side reactions. emphasized strict anhydrous conditions for amide couplings.

- Stoichiometry : Optimize the molar ratio of aldehyde to amine (1:1.2 recommended in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.